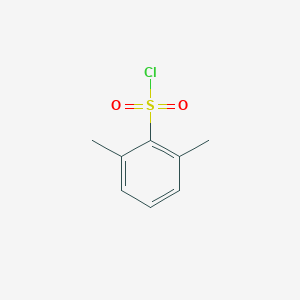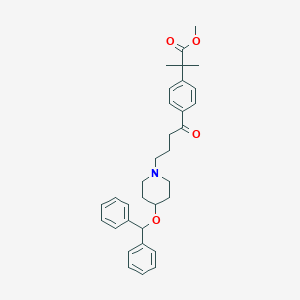
Carebastine Methyl Ester
概要
説明
Carebastine Methyl Ester is a chemical compound with the molecular formula C33H39NO4 and a molecular weight of 513.67 g/mol . It is an ester derivative of Carebastine, which is the active metabolite of Ebastine, a second-generation antihistamine used for treating allergic conditions such as rhinitis and urticaria . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: Carebastine Methyl Ester can be synthesized from 1-Butanone, 1-(4-bromophenyl)-4-[4-(diphenylmethoxy)-1-piperidinyl]- and Dimethylketene Methyl Trimethylsilyl Acetal . The reaction involves the use of zinc (II) fluoride, tris-(dibenzylideneacetone)dipalladium (0), and tri-tert-butyl phosphine in N,N-dimethylformamide (DMF) at 80°C for 2 hours . The product is then purified through silica filtration to achieve a yield of 67.8% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product for research and pharmaceutical applications .
化学反応の分析
Types of Reactions: Carebastine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Carebastine and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are commonly used.
Major Products:
Hydrolysis: Produces Carebastine and methanol.
Transesterification: Results in the formation of a new ester and an alcohol.
科学的研究の応用
Carebastine Methyl Ester is utilized in various scientific research applications, including:
作用機序
Carebastine Methyl Ester, as the active metabolite of Ebastine, functions as a histamine H1 receptor antagonist . It inhibits the effects of histamine by binding to the H1 receptors, thereby preventing histamine-induced symptoms such as inflammation and itching . Additionally, this compound exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and angiogenesis of endothelial cells through the downregulation of VEGF receptor 2 and Akt phosphorylation .
類似化合物との比較
Ebastine: The parent compound of Carebastine Methyl Ester, used as an antihistamine.
Carebastine: The active metabolite of Ebastine, with similar antihistaminic properties.
Desalkyl Ebastine: A derivative of Ebastine with similar pharmacological effects.
Uniqueness: this compound is unique due to its specific ester structure, which may influence its pharmacokinetic properties and its potential use as an intermediate in the synthesis of other compounds . Its anti-angiogenic properties also distinguish it from other antihistamines, making it a valuable compound for research in both allergy treatment and angiogenesis inhibition .
特性
IUPAC Name |
methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGNQXZBCGURTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453679 | |
| Record name | Carebastine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189064-48-0 | |
| Record name | Carebastine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



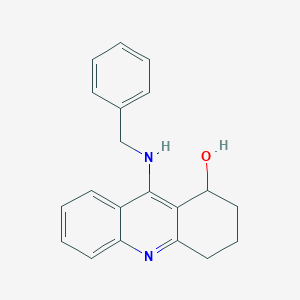
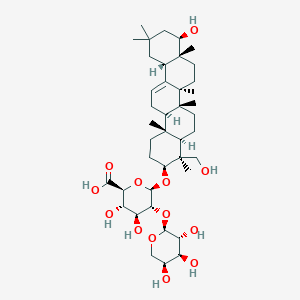
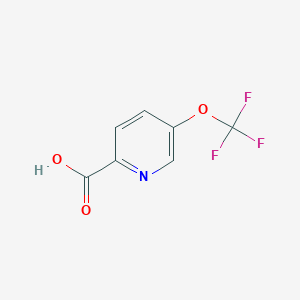
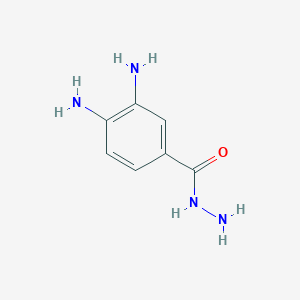
![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
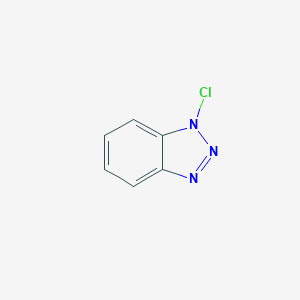
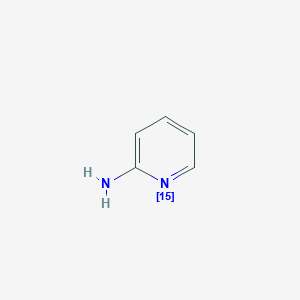
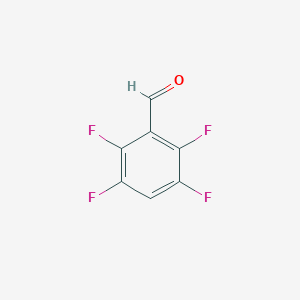
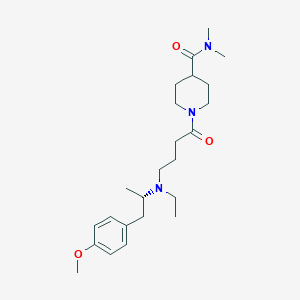
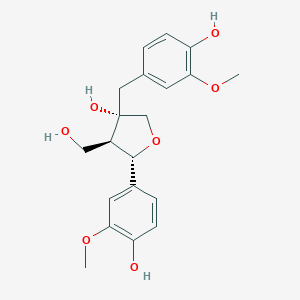
![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)
